6-chloro-N~4~-(3-methoxybenzyl)-N~2~-methyl-5-(methylsulfanyl)-2,4-pyrimidinediamine
Description
6-Chloro-N⁴-(3-methoxybenzyl)-N²-methyl-5-(methylsulfanyl)-2,4-pyrimidinediamine (CAS: 400074-33-1) is a pyrimidine derivative with a molecular formula of C₁₄H₁₇ClN₄OS and a molecular weight of 324.8 g/mol . Its structure features:
- N²-methyl and N⁴-(3-methoxybenzyl) substituents, which influence hydrogen bonding capacity (donor count: 2; acceptor count: 6) and steric effects .
This compound is part of a broader class of pyrimidinediamines, which are studied for applications in medicinal chemistry and agrochemicals due to their ability to modulate biological targets such as kinases or enzymes .
Properties
IUPAC Name |
6-chloro-4-N-[(3-methoxyphenyl)methyl]-2-N-methyl-5-methylsulfanylpyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4OS/c1-16-14-18-12(15)11(21-3)13(19-14)17-8-9-5-4-6-10(7-9)20-2/h4-7H,8H2,1-3H3,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRLAXKODINQOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=C(C(=N1)Cl)SC)NCC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201325283 | |
| Record name | 6-chloro-4-N-[(3-methoxyphenyl)methyl]-2-N-methyl-5-methylsulfanylpyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201325283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666638 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
400074-33-1 | |
| Record name | 6-chloro-4-N-[(3-methoxyphenyl)methyl]-2-N-methyl-5-methylsulfanylpyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201325283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
6-Chloro-N~4~-(3-methoxybenzyl)-N~2~-methyl-5-(methylsulfanyl)-2,4-pyrimidinediamine is a pyrimidine derivative with potential therapeutic applications. Its structure, characterized by a chloro group and a methoxybenzyl moiety, suggests that it may exhibit significant biological activity. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H17ClN4OS
- Molecular Weight : 324.83 g/mol
- CAS Number : 400074-33-1
Anticancer Properties
Recent studies indicate that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, research has shown that pyrimidine derivatives can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis.
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A549 (Lung) | 10.5 | Induction of apoptosis | |
| MCF-7 (Breast) | 8.0 | Inhibition of angiogenesis | |
| HeLa (Cervical) | 12.3 | Cell cycle arrest |
Enzymatic Inhibition
The compound has been identified as a potential inhibitor of matrix metalloproteinases (MMPs), particularly MMP-13, which plays a crucial role in the degradation of extracellular matrix components in cancer metastasis and osteoarthritis. The inhibition of MMP-13 can lead to reduced tumor invasiveness and improved outcomes in osteoarthritis models.
The biological activity of this compound is thought to involve multiple mechanisms:
- Inhibition of MMPs : By selectively inhibiting MMP-13, the compound may prevent the breakdown of collagen and other matrix proteins.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : The compound may interfere with cell cycle progression, particularly at the G1/S checkpoint.
Case Studies
Several case studies have documented the efficacy of pyrimidine derivatives in preclinical settings:
- Case Study 1 : In a study involving xenograft models of breast cancer, treatment with a related pyrimidine derivative resulted in a significant reduction in tumor size compared to control groups.
- Case Study 2 : A model of osteoarthritis demonstrated that administration of the compound led to decreased levels of inflammatory markers and improved joint function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Notes:
- Lipophilicity : The 3-methoxybenzyl group in the target compound provides moderate lipophilicity (XLogP3: 3.8), intermediate between the less lipophilic allyl variant (XLogP3 ~2.5) and the highly lipophilic 3,4-dichlorobenzyl analog (XLogP3 ~4.5) .
- Steric Hindrance : The 3-methoxybenzyl substituent introduces bulkier steric effects compared to smaller groups like methyl or allyl, which may influence binding to biological targets .
Key Differentiators and Implications
Substituent Flexibility : The N⁴-aryl/alkyl variations (e.g., 3-methoxybenzyl vs. 4-fluorobenzyl) allow tuning of electronic and steric properties for target-specific optimization .
Methylsulfanyl Group : This moiety in the target compound may enhance metabolic stability compared to thioether-free analogs, though it could also increase toxicity risks .
Pharmacokinetics : The 3-methoxybenzyl group’s balance of lipophilicity and polarity may improve oral bioavailability relative to more hydrophobic derivatives (e.g., dichlorobenzyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
